2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine
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Overview
Description
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Chemical Reactions Analysis
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism by which 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine include other heterocyclic compounds with thiophene or pyrimidine rings. For example:
2-(4-Bromothiophen-2-yl)acetonitrile: This compound also contains a bromothiophene moiety but differs in its functional groups.
4-Chloro-6-methylpyrimidine: This compound shares the pyrimidine core but lacks the bromothiophene group.
Properties
Molecular Formula |
C9H6BrClN2S |
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Molecular Weight |
289.58 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-2-8(11)13-9(12-5)7-3-6(10)4-14-7/h2-4H,1H3 |
InChI Key |
SFKVPPVPLVCNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)Cl |
Origin of Product |
United States |
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